5-(m-Tolyl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZNYANYLFRDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646988 | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-66-2 | |
| Record name | 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 M Tolyl Nicotinaldehyde
Precursor Synthesis and Functional Group Transformations
The initial stages of synthesizing 5-(m-Tolyl)nicotinaldehyde focus on constructing a suitable pyridine (B92270) precursor that can be efficiently converted to the target aldehyde. This often involves the use of carboxylic acid or amide functionalities which act as synthetic handles for subsequent transformations.
Carboxylic Acid and Amide Precursors in Pyridine Synthesis
The synthesis of the core pyridine structure often begins with simpler, commercially available starting materials. One common strategy involves the oxidation of substituted pyridines to form the corresponding nicotinic acids. For instance, a plausible precursor, 5-(m-tolyl)nicotinic acid, can be conceptualized as being derived from a suitable substituted pyridine. The synthesis of a related compound, 5-methylnicotinic acid, is achieved through the oxidation of 3,5-dimethylpyridine (B147111) using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution. chemicalbook.comgoogle.com This method, while effective, can sometimes lead to byproducts such as dicarboxylic acids, necessitating careful control of reaction conditions and purification steps. chemicalbook.comgoogle.com
Once the nicotinic acid is obtained, it can be converted into an amide. This transformation is crucial as amides can serve as direct precursors to aldehydes. The conversion of a carboxylic acid to an amide is a standard organic transformation, often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with an appropriate amine. mdpi.com
Role of Morpholinamide Intermediates in Aldehyde Generation
While various amides can be used, morpholinamides have been explored as intermediates in organic synthesis. The use of a morpholinamide can influence the reactivity of the carbonyl group and its susceptibility to reduction. In the context of aldehyde synthesis, the specific choice of the amide moiety can be critical in controlling the reduction process and preventing over-reduction to the corresponding alcohol. While the direct use of morpholinamides in the synthesis of this compound is not extensively documented in readily available literature, the principle of using specific amide intermediates to modulate reactivity is a key concept in organic synthesis. The rationale behind using such intermediates often lies in their electronic and steric properties, which can stabilize key intermediates in the reduction process.
A more widely documented and highly effective strategy for the controlled conversion of a carboxylic acid to an aldehyde involves the use of a Weinreb amide, specifically an N-methoxy-N-methylamide. This type of amide is particularly advantageous because the N-methoxy-N-methylamino group forms a stable chelate with the reducing agent, which prevents the over-reduction of the initially formed aldehyde.
Highly Selective Reductive Approaches
The reduction of a carboxylic acid derivative to an aldehyde is a delicate transformation that requires highly selective reducing agents to avoid the formation of the corresponding alcohol.
Directed Reduction Techniques for Aldehyde Formation
A common and effective method for the reduction of amides to aldehydes involves the use of hydride-donating reagents. Diisobutylaluminium hydride (DIBAL-H) is a particularly useful reagent for this purpose. masterorganicchemistry.comchemistrysteps.com It is a bulky reducing agent that can selectively reduce esters and amides to aldehydes, especially at low temperatures (e.g., -78 °C). masterorganicchemistry.comchemistrysteps.com The low temperature is crucial to stabilize the intermediate hemiaminal ether, which upon aqueous workup, hydrolyzes to the desired aldehyde. The steric bulk of DIBAL-H helps to prevent a second hydride addition to the aldehyde, thus minimizing over-reduction to the alcohol. chemistrysteps.com
The use of Weinreb amides (N-methoxy-N-methylamides) provides a highly reliable method for the synthesis of aldehydes. orgsyn.org The N-methoxy-N-methylnicotinamide precursor can be reduced with a variety of hydride reagents, such as DIBAL-H or lithium aluminum hydride (LiAlH4), to afford the aldehyde in high yield. The stability of the tetrahedral intermediate formed during the reaction, which is chelated by the methoxy (B1213986) group, is key to preventing the formation of the alcohol byproduct. orgsyn.org
Management of Side Reactions in Nicotinaldehyde Synthesis
The primary side reaction of concern during the reduction step is the over-reduction of the aldehyde to the corresponding alcohol. As mentioned, the use of bulky reducing agents like DIBAL-H at low temperatures is a key strategy to mitigate this. masterorganicchemistry.comchemistrysteps.com The choice of the precursor is also critical; Weinreb amides are particularly effective in preventing over-reduction. orgsyn.org
Another potential side reaction can be the reduction of the pyridine ring itself, although this is generally less favorable under the conditions used for aldehyde formation. Careful control of stoichiometry, temperature, and reaction time are essential to ensure the chemoselective reduction of the amide functionality without affecting the aromatic pyridine core. In some cases, protection of the pyridine nitrogen may be considered, although this adds extra steps to the synthetic sequence.
Cross-Coupling Strategies for Aryl Moiety Introduction
The introduction of the m-tolyl group onto the pyridine ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming such aryl-aryl bonds.
A highly effective approach involves the Suzuki-Miyaura coupling reaction. This reaction typically couples an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netharvard.edu For the synthesis of this compound, this would involve the coupling of a 5-halonicotinaldehyde precursor (e.g., 5-bromonicotinaldehyde) with m-tolylboronic acid. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and minimizing side reactions. researchgate.netharvard.edu
Common side reactions in Suzuki couplings of halopyridines include homocoupling of the boronic acid and dehalogenation of the pyridine starting material. researchgate.net Careful optimization of the reaction conditions, such as using appropriate ligands that promote the desired cross-coupling pathway, can help to suppress these unwanted reactions.
Other cross-coupling reactions such as the Negishi coupling (using an organozinc reagent) and the Stille coupling (using an organotin reagent) are also viable alternatives for this transformation. Each of these methods has its own advantages and disadvantages regarding functional group tolerance, toxicity of reagents, and reaction conditions.
Below is a table summarizing the key reactions and reagents involved in the synthesis of this compound.
| Step | Reaction Type | Key Reagents and Precursors | Purpose |
| 1 | Oxidation | 3,5-Lutidine, Potassium Permanganate | Formation of Nicotinic Acid Precursor |
| 2 | Amide Formation | Nicotinic Acid, Thionyl Chloride, Amine | Creation of an Amide Intermediate |
| 3 | Weinreb Amide Formation | Nicotinic Acid, N,O-Dimethylhydroxylamine | Formation of a Precursor for Selective Reduction |
| 4 | Reduction to Aldehyde | Weinreb Amide, DIBAL-H | Selective Formation of the Aldehyde |
| 5 | Cross-Coupling | 5-Halonicotinaldehyde, m-Tolylboronic Acid, Palladium Catalyst, Base | Introduction of the m-Tolyl Group |
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. nih.gov This reaction is particularly effective for creating biaryl structures, such as the bond between the pyridine ring and the m-tolyl group in the target molecule. nih.gov The protocol typically involves the reaction of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of this compound, the standard approach employs a 5-halonicotinaldehyde (e.g., 5-bromo- or 5-chloronicotinaldehyde) and m-tolylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used catalyst for these transformations. nih.gov The reaction is known for its functional group tolerance and often proceeds under relatively mild conditions. nih.gov
Research Findings: Studies on the synthesis of analogous nicotinaldehyde derivatives demonstrate the robustness of the Suzuki-Miyaura coupling. For instance, the coupling of 3-bromonicotinaldehyde with various arylboronic acids using Pd(PPh₃)₄ as a catalyst in a dioxane/water solvent system with potassium phosphate (B84403) (K₃PO₄) as the base has been shown to produce the corresponding aryl nicotinaldehydes in good to excellent yields. nih.gov These conditions are directly applicable to the synthesis of this compound from a 5-halonicotinaldehyde precursor. The reaction mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Synthesis of 5-Aryl Nicotinaldehydes
| Parameter | Description | Example | Source |
| Pyridine Substrate | Halogenated nicotinaldehyde | 5-Bromonicotinaldehyde | nih.gov |
| Boronic Acid | Arylboronic acid | m-Tolylboronic acid | nih.gov |
| Catalyst | Palladium(0) complex | Pd(PPh₃)₄ (5 mol%) | nih.gov |
| Base | Inorganic base | K₃PO₄ | nih.gov |
| Solvent | Mixture of organic solvent and water | Dioxane:H₂O | nih.gov |
| Temperature | Elevated temperature | 80–100 °C | nih.gov |
| Yield | Typically good to excellent | 70-90% | nih.gov |
Stereoselective and Regioselective m-Tolyl Group Incorporation
In the context of synthesizing this compound, the primary concern is regioselectivity—ensuring the m-tolyl group is attached specifically at the C5 position of the pyridine ring. Stereoselectivity is not a factor in the final aromatic product as no chiral centers are formed.
The regiochemical outcome of the Suzuki-Miyaura coupling is precisely controlled by the position of the halogen atom on the nicotinaldehyde precursor. To synthesize the desired C5-substituted product, a 5-halonicotinaldehyde must be used as the starting material. Using a different regioisomer, such as 2-chloro- or 6-chloronicotinaldehyde, would result in the formation of 2-(m-Tolyl)- or 6-(m-Tolyl)nicotinaldehyde, respectively. This highlights the importance of precursor synthesis in directing the regioselectivity of the final cross-coupling step. The inherent reliability of the Suzuki-Miyaura reaction in coupling at the site of halogenation makes it a powerful tool for the regioselective synthesis of substituted pyridines. organic-chemistry.org
Research Findings: The synthesis of specifically substituted pyridines relies heavily on the availability of correctly functionalized precursors. Methods for the selective halogenation of pyridine rings are well-established, allowing for the preparation of various halonicotinaldehyde isomers. The subsequent palladium-catalyzed coupling proceeds with high fidelity at the carbon-halogen bond, ensuring that the position of the incoming aryl group is not ambiguous.
Table 2: Regiochemical Control in the Synthesis of (m-Tolyl)nicotinaldehydes
| Pyridine Precursor | Coupling Partner | Expected Product | Regioselectivity |
| 5-Bromonicotinaldehyde | m-Tolylboronic acid | This compound | Desired C5-isomer |
| 2-Chloronicotinaldehyde | m-Tolylboronic acid | 2-(m-Tolyl)nicotinaldehyde | C2-isomer |
| 6-Chloronicotinaldehyde | m-Tolylboronic acid | 6-(m-Tolyl)nicotinaldehyde | C6-isomer |
| 4-Chloronicotinaldehyde | m-Tolylboronic acid | 4-(m-Tolyl)nicotinaldehyde | C4-isomer |
Novel Cascade and Ring Transformation Protocols for Pyridine Scaffolds
Beyond functionalizing a pre-existing pyridine ring, advanced strategies focus on constructing the pyridine scaffold itself through cascade reactions or ring transformations. These methods offer atom economy and can rapidly build molecular complexity from simpler starting materials. acsgcipr.org
Cascade Reactions: Cascade reactions involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. Several novel cascade processes have been developed for pyridine synthesis. organic-chemistry.orgacs.org
One such approach involves the copper-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. acs.orgnih.gov This method proceeds through an initial oxidative dehydrogenation of the ketone, followed by a [3+3] annulation with the enamine component, culminating in an oxidative aromatization to form a 3-acylpyridine. acs.orgnih.gov By selecting appropriate ketone and enamine precursors, this method could be adapted to build a pyridine ring already bearing the desired substituents.
Another innovative, metal-free cascade process involves a tandem Pummerer-type rearrangement and aza-Prins cyclization to achieve a formal [5+1] cyclization, yielding highly functionalized pyridines from readily available starting materials. acs.org
Ring Transformation and Cycloaddition Protocols: Ring transformation reactions provide another avenue to pyridine scaffolds. These can include ring expansions of smaller heterocycles or rearrangements of larger ones. researchgate.net More common are cycloaddition reactions, particularly the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. researchgate.net This powerful reaction assembles the pyridine ring in a single step from three simple components. For the synthesis of this compound, one could envision a cobalt- or rhodium-catalyzed cycloaddition between two molecules of an acetylene (B1199291) equivalent and m-tolyl cyanide, followed by functional group manipulation to install the aldehyde. This method allows for a high degree of flexibility in accessing diversely substituted pyridines. researchgate.net
Table 3: Comparison of Novel Pyridine Synthesis Protocols
| Protocol | Key Reactants | Catalyst/Conditions | Key Features | Source |
| [3+3] Annulation Cascade | Saturated Ketone + Enaminone | Cu(II) catalyst, air atmosphere | One-pot synthesis of 3-acylpyridines from simple precursors. | acs.orgnih.gov |
| Pummerer Cascade | Sulfoxide + Alkyne | TFAA (Trifluoroacetic anhydride) | Metal-free, formal [5+1] cyclization for highly substituted pyridines. | acs.org |
| [2+2+2] Cycloaddition | 2 x Alkyne + 1 x Nitrile | Co, Rh, or Ni catalysts | Atom-economical, convergent synthesis of the pyridine core. | acsgcipr.orgresearchgate.net |
| Ring Expansion | Cyclic Amines + Alkynes | Borane catalyst | Inserts alkynes into C-C bonds of cyclic amines to form larger rings. | researchgate.net |
Chemical Reactivity and Derivatization Pathways of 5 M Tolyl Nicotinaldehyde
Condensation Reactions for Nitrogenous Derivatives
The aldehyde group of 5-(m-Tolyl)nicotinaldehyde readily undergoes condensation reactions with various nitrogen-containing nucleophiles to yield a range of nitrogenous derivatives. These reactions are fundamental in the synthesis of many biologically active compounds and valuable chemical intermediates.
Formation of Schiff Bases and Hydrazones
Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic imine (C=N) bond. nih.gov Aromatic aldehydes, like this compound, generally form stable Schiff bases due to conjugation. nih.gov The general reaction involves the condensation of an amino compound with an active carbonyl compound to form an imine or azomethine functional group, which is crucial for their biological activity. nih.gov
Hydrazones are similarly formed through the reaction of this compound with hydrazine (B178648) or its derivatives. These compounds are characterized by the R1R2C=NNR3R4 structure. The synthesis of hydrazones from hydrazides and substituted aldehydes is a common synthetic route. nih.gov
Table 1: Examples of Schiff Base and Hydrazone Formation
| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |
| This compound | Primary Amine (e.g., Aniline) | Schiff Base | Imine (C=N) |
| This compound | Hydrazine (H₂NNH₂) | Hydrazone | Hydrazone (C=N-NH₂) |
| This compound | Phenylhydrazine | Phenylhydrazone | Phenylhydrazone (C=N-NHPh) |
Synthesis of Oxime Derivatives
Oximation of this compound involves its reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is another example of a condensation reaction where the carbonyl oxygen is replaced by the =N-OH group. The synthesis typically involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to neutralize the liberated HCl. youtube.com The resulting oximes are important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides.
Elaboration of the Aldehyde Functional Group to Ketones and Alcohols
The aldehyde functional group of this compound can be readily transformed into other important functional groups, such as ketones and alcohols, through various synthetic methodologies.
The oxidation of this compound would yield the corresponding carboxylic acid, 5-(m-Tolyl)nicotinic acid. A variety of oxidizing agents can be employed for this transformation. harvard.edu Conversely, reduction of the aldehyde furnishes the corresponding primary alcohol, [5-(m-Tolyl)pyridin-3-yl]methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org
A powerful method for the conversion of the aldehyde into a secondary alcohol, and subsequently a ketone, is through the use of Grignard reagents. masterorganicchemistry.com The addition of an organomagnesium halide (R-MgX) to the aldehyde carbonyl results in the formation of a secondary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-[5-(m-tolyl)pyridin-3-yl]ethanol. Subsequent oxidation of this secondary alcohol would then produce the corresponding ketone, 1-[5-(m-tolyl)pyridin-3-yl]ethanone. nih.gov
Table 2: Transformation of the Aldehyde Group
| Starting Material | Reagent(s) | Product Functional Group | Example Product |
| This compound | NaBH₄ or LiAlH₄ | Primary Alcohol | [5-(m-Tolyl)pyridin-3-yl]methanol |
| This compound | Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺ | Secondary Alcohol | 1-[5-(m-Tolyl)pyridin-3-yl]ethanol |
| 1-[5-(m-Tolyl)pyridin-3-yl]ethanol | Oxidizing Agent (e.g., PCC) | Ketone | 1-[5-(m-Tolyl)pyridin-3-yl]ethanone |
Diversification of the Pyridine (B92270) Ring System through Electrophilic and Nucleophilic Substitutions
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution: Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com When such reactions do occur, they typically require harsh conditions and substitution is directed to the 3- and 5-positions. quimicaorganica.orgyoutube.comyoutube.com For this compound, the existing substituents will also influence the position of further substitution.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present at these positions. quimicaorganica.orgyoutube.com The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org For example, a halopyridine derivative can react with nucleophiles like methoxide (B1231860) to replace the halogen. youtube.com
Incorporation into Polycyclic and Heterocyclic Frameworks
This compound serves as a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures, which are often found in medicinally important compounds.
Construction of Azlactones and Oxadiazoles
Azlactones , or oxazolones, are five-membered heterocyclic compounds that can be synthesized through the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of a dehydrating agent such as acetic anhydride. academie-sciences.frconicet.gov.armodernscientificpress.com The reaction with this compound would yield an azlactone derivative with the tolyl-pyridyl moiety at the 4-position. ucd.ie These azlactones are versatile intermediates for the synthesis of amino acids and other heterocycles. academie-sciences.frconicet.gov.ar
Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) scaffold is a common motif in medicinal chemistry. researchgate.netbepls.com One common synthetic route to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines, which can be prepared from acid hydrazides and acyl chlorides. bepls.comnih.gov Alternatively, acid hydrazides can be reacted with various reagents to form the oxadiazole ring. researchgate.netnih.gov Starting from this compound, one could envision its conversion to the corresponding carboxylic acid and then to the acid hydrazide, which would be a key intermediate for the synthesis of 5-(m-Tolyl)nicotinoyl-substituted oxadiazoles.
Table 3: Heterocyclic Systems Derived from this compound
| Heterocycle | Key Precursor from this compound | General Synthetic Method |
| Azlactone | This compound | Erlenmeyer-Plöchl reaction with N-acylglycine |
| 1,3,4-Oxadiazole | 5-(m-Tolyl)nicotinic acid hydrazide | Cyclization of diacylhydrazine or reaction with coupling agents |
Cycloisomerization and Ring Transformation Reactions (e.g., Azaisocoumarins, Imidazo[1,5-a]pyridines)
The aldehyde functionality of this compound, in conjunction with its pyridine ring system, serves as a versatile platform for constructing fused heterocyclic scaffolds through cycloisomerization and ring transformation reactions. These pathways are of significant interest for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Key examples of these transformations include the synthesis of 5-azaisocoumarins and imidazo[1,5-a]pyridines.
Synthesis of 5-Azaisocoumarins
The synthesis of 5-azaisocoumarins, which are pyridine-based bioisosteres of isocoumarins, from this compound typically requires a two-step sequence. The initial step involves the conversion of the aldehyde group into an alkyne, followed by a cycloisomerization or lactonization reaction.
A common strategy is the transformation of the nicotinaldehyde into a 2-alkynyl-nicotinaldehyde derivative. This is often achieved via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation to create a terminal alkyne, which can then be coupled with an aryl or other substituent. Once the 2-alkynyl precursor is formed, several methods can be employed for the subsequent ring closure.
Transition metal-mediated intramolecular lactonization is a popular approach. frontiersin.org For instance, the Pinnick-type oxidative lactonization of a 2-(phenylethynyl)-nicotinaldehyde can yield the corresponding 3-aryl-5-azaisocoumarin. frontiersin.org However, a significant challenge in these reactions is controlling the regioselectivity of the cyclization. The reaction can proceed via two pathways: the desired 6-endo-dig cyclization to form the azaisocoumarin (a 2-pyrone moiety) or an undesired 5-exo-dig pathway that results in a furanone derivative. frontiersin.org
To overcome this regioselectivity issue, alternative methods have been developed. One effective strategy involves the metal-catalyzed cycloisomerization of N-pyranonyl propargylamines. frontiersin.orgnih.govnih.gov In a preliminary study, a silver triflate (AgOTf)-catalyzed system was shown to efficiently and regioselectively produce 3-aryl-5-azaisocoumarins. frontiersin.orgnih.govnih.gov This approach constructs the pyridine moiety in the final stage of the synthesis. nih.gov
Table 1: Representative Conditions for AgOTf-Catalyzed Cycloisomerization to form 3-Aryl-5-Azaisocoumarins This table presents generalized findings from research on related compounds, as specific data for the 5-(m-Tolyl) derivative was not detailed in the provided sources.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | N-pyranonyl propargylamine | AgOTf (20%) | DMSO | 120 | 2-4 | 3-Aryl-5-azaisocoumarin |
Data adapted from a study on the synthesis of 3-aryl-5-azaisocoumarins via AgOTf-catalyzed cycloisomerization of N-pyranonyl propargylamines. frontiersin.org
Synthesis of Imidazo[1,5-a]pyridines
A more direct derivatization of this compound is its use in multicomponent reactions to form imidazo[1,5-a]pyridines. This class of fused nitrogen heterocycles is a significant structural component in many pharmaceutical compounds. rsc.org
An efficient and mild method for this transformation is a three-component coupling reaction involving a substituted picolinaldehyde (such as this compound), an amine, and a source of formaldehyde (B43269). organic-chemistry.org This reaction proceeds under mild conditions and typically gives high yields of the corresponding imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.org The versatility of this method allows for the incorporation of a wide variety of amines, including those with functional groups and chiral centers.
The general mechanism involves the initial reaction of the picolinaldehyde with the amine to form an imine or enamine intermediate. This is followed by a Mannich-type reaction with formaldehyde and subsequent intramolecular cyclization onto the pyridine nitrogen, leading to the fused imidazole (B134444) ring system.
In addition to the three-component approach, metal-catalyzed methods have also been developed. Copper(I) catalysis, for example, can facilitate a direct transannulation of N-heteroaryl aldehydes with alkylamines, using oxygen as the sole oxidant, to provide a rapid synthesis of multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Table 2: Three-Component Synthesis of Imidazo[1,5-a]pyridinium Ions This table illustrates the general applicability of the three-component reaction for picolinaldehydes.
| Entry | Aldehyde | Amine | C1 Source | Catalyst/Solvent | Product |
| 1 | Substituted Picolinaldehyde | Primary Amine | Formaldehyde | Acid / Polar Solvent | Imidazo[1,5-a]pyridinium salt |
| 2 | This compound | Benzylamine | Formaldehyde | HBF₄ / CH₃CN | 2-benzyl-6-(m-tolyl)imidazo[1,5-a]pyridin-4-ium |
Entry 2 is a representative example based on the general reaction described in the literature. organic-chemistry.org
These cycloisomerization and ring transformation reactions highlight the utility of this compound as a building block for creating complex heterocyclic structures like azaisocoumarins and imidazo[1,5-a]pyridines, which are valuable scaffolds in drug discovery and chemical research.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound in solution. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the stereochemical relationships between different parts of the molecule.
For 5-(m-Tolyl)nicotinaldehyde, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. The spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm).
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the protons of the pyridine (B92270) ring, and the protons of the m-tolyl group.
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 11.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. libretexts.org For comparison, the aldehyde proton in benzaldehyde (B42025) appears around 10 ppm. docbrown.info
Pyridine Ring Protons: The nicotinaldehyde moiety contains three aromatic protons. Due to the electron-withdrawing nature of the nitrogen atom and the aldehyde group, these protons would be deshielded and appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position, adjacent to the nitrogen, is expected to be the most downfield, likely appearing as a doublet. The protons at C4 and C6 would also show characteristic splitting patterns (doublet or doublet of doublets) based on their coupling with adjacent protons.
m-Tolyl Group Protons: The tolyl substituent has four aromatic protons and three methyl protons. The aromatic protons would appear in the range of δ 7.0-7.8 ppm, with their exact shifts and splitting patterns determined by their position relative to the methyl group and the point of attachment to the pyridine ring. The methyl protons are expected to produce a sharp singlet further upfield, typically around δ 2.4 ppm, as seen in m-tolualdehyde.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the highly deshielded region of δ 190-200 ppm.
Aromatic Carbons: The carbon atoms of the pyridine and tolyl rings will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atom or the aldehyde group will be the most deshielded.
Methyl Carbon: The methyl carbon of the tolyl group is expected to have a signal in the upfield region, typically around δ 20-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 11.0 | 190 - 200 |
| Pyridine Ring | 7.0 - 9.0 | 120 - 160 |
| m-Tolyl Ring | 7.0 - 7.8 | 125 - 140 |
| Methyl (-CH₃) | ~2.4 | 20 - 25 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, the IR spectrum would exhibit several characteristic absorption bands.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic pyridine ring may shift this band to a slightly lower frequency.
C-H Stretch: The stretching vibrations of the aromatic C-H bonds on both the pyridine and tolyl rings would appear around 3000-3100 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will produce several bands in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher one. The extensive conjugation involving the tolyl ring, the pyridine ring, and the aldehyde group is expected to result in strong UV absorption. The spectrum, typically recorded in a solvent like ethanol (B145695) or dichloromethane, would likely show intense π → π* transitions. For a related compound, 5-(9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde, absorption maxima were observed at 297 nm and 432 nm, indicating an extended π-conjugated system. researchgate.netmdpi.com
Table 2: Expected Key IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | 2820 and 2720 | |
| Aldehyde C=O Stretch | 1690 - 1715 | |
| Aromatic C=C/C=N Stretches | 1400 - 1600 | |
| UV-Vis Spectroscopy | π → π* Transitions | >250 nm |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure of a compound through the analysis of its fragmentation pattern.
For this compound (C₁₃H₁₁NO), the monoisotopic mass is calculated to be 197.0841 g/mol . chemspider.com High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be able to confirm this exact mass, thus verifying the elemental composition.
The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z ≈ 197 or 198, respectively. The fragmentation pattern would likely involve characteristic losses:
Loss of the aldehyde proton (-1 amu): leading to an [M-1]⁺ peak.
Loss of the formyl radical (-CHO, -29 amu): resulting in a significant fragment corresponding to the 5-(m-tolyl)pyridine cation.
Cleavage of the tolyl group: which could lead to fragments corresponding to the nicotinaldehyde moiety and the tolyl cation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO |
| Monoisotopic Mass | 197.0841 |
| Expected [M+H]⁺ (HRMS) | 198.0919 |
| Key Fragmentation Pathways | Loss of -H, -CHO |
X-ray Crystallography for Three-Dimensional Structural Characterization
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting a beam of X-rays off a single crystal of the compound, one can generate a detailed electron density map from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.
While no crystal structure for this compound has been reported, a successful crystallographic analysis would reveal several key structural features:
Molecular Conformation: It would establish the dihedral angle between the pyridine and the m-tolyl rings, which would indicate the degree of twisting from planarity. This conformation is a balance between the steric hindrance of the ortho-protons and the electronic stabilization from π-conjugation.
Bond Parameters: Precise bond lengths and angles would be obtained, confirming the hybridizations and bonding arrangements. For instance, the C-C bond connecting the two rings would be shorter than a typical single bond due to partial double bond character.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonds (e.g., involving the aldehyde oxygen or pyridine nitrogen), π-π stacking between the aromatic rings, or C-H···π interactions. These interactions govern the bulk properties of the material, such as its melting point and solubility.
The synthesis and characterization of novel compounds often rely on a combination of these spectroscopic and crystallographic techniques to build a complete and unambiguous picture of the molecular structure. nih.govkoreascience.krresearchgate.net
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a cornerstone of computational chemistry, allowing for the determination of a molecule's electronic properties based on its electron density. For 5-(m-Tolyl)nicotinaldehyde, DFT would be employed to calculate its fundamental electronic characteristics, providing insights into its stability, reactivity, and spectroscopic properties. These calculations are formally exact in principle but rely on approximations for the exchange-correlation functional in practice.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability and lower chemical reactivity. For this compound, DFT calculations would determine the energies of these orbitals and the resulting energy gap, which is crucial for predicting its chemical behavior and potential as a candidate in materials science or pharmacology.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a specific biological target. In the context of this compound, docking simulations would be used to predict its binding mode and affinity to a target protein of interest.
A primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between the ligand and its target protein. Docking programs use scoring functions to calculate a score that approximates the binding free energy of the protein-ligand complex. A lower (more negative) score typically indicates a stronger and more favorable binding interaction. By simulating the docking of this compound into the active site of a target protein, researchers could predict its potential as an inhibitor or modulator of that protein's function.
Table 2: Illustrative Predictive Binding Affinity Data for this compound (Note: Data is hypothetical, for illustrative purposes.)
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
|---|---|---|
| Protein X | -8.5 | 150 |
| Protein Y | -7.2 | 800 |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions at the binding site, often composed of distinct subpockets (e.g., S1, S2). The analysis of the docked pose of this compound would reveal key interactions, such as:
Hydrogen bonds: Formed between the aldehyde or pyridine (B92270) nitrogen of the ligand and polar amino acid residues.
Hydrophobic interactions: Occurring between the m-tolyl group and nonpolar residues in the binding pocket.
π-π stacking: Possible interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Understanding these interactions is crucial for explaining the ligand's specificity and for guiding the rational design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations and Solvent Interaction Mapping
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a system, accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. For the this compound-protein complex identified through docking, an MD simulation would assess the stability of the binding pose and the persistence of key interactions over a simulated time period.
In Silico Assessment of Molecular Profiles and Drug-Likeness
Before committing to costly and time-consuming synthesis and biological testing, it is essential to evaluate the potential of a compound to become a successful drug. In silico tools provide a rapid and efficient way to predict a molecule's pharmacokinetic properties and assess its "drug-likeness" based on established empirical rules and models.
Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine the bioavailability and residence time of a drug in the body. mdpi.com Computational models are widely used to predict these properties from a molecule's structure. nih.gov For this compound, a variety of key ADME-relevant parameters can be calculated to estimate its pharmacokinetic profile. These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, early in the discovery process.
Table 1: Predicted ADME-Relevant Parameters for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (MW) | 197.23 g/mol | Influences size-related diffusion and transport. |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Correlates with membrane permeability and bioavailability. |
| Hydrogen Bond Donors | 0 | Number of O-H and N-H bonds. |
| Hydrogen Bond Acceptors | 2 (N, O) | Number of nitrogen and oxygen atoms. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding. |
Note: LogP values are estimates from various computational algorithms and can vary. The other values are calculated directly from the molecular structure.
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. nih.gov This evaluation is often performed using a set of rules or filters derived from the statistical analysis of successful oral drugs. nih.gov These rules help to filter out compounds that are likely to fail later in development due to poor ADME properties. mdpi.com The most well-known of these is Lipinski's Rule of Five. nih.govnih.gov
Table 2: Drug-Likeness Profile of this compound
| Drug-Likeness Rule | Parameter | Threshold | Value for Compound | Compliance |
|---|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 g/mol | 197.23 | Yes |
| LogP | ≤ 5 | ~2.5 - 3.5 | Yes | |
| Hydrogen Bond Donors | ≤ 5 | 0 | Yes | |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes | |
| Ghose Filter | Molecular Weight (MW) | 160 - 480 g/mol | 197.23 | Yes |
| LogP | -0.4 to 5.6 | ~2.5 - 3.5 | Yes | |
| Veber Rule | Rotatable Bonds | ≤ 10 | 2 | Yes |
| TPSA | ≤ 140 Ų | ~30 | Yes |
Note: The evaluation shows that this compound complies with several common drug-likeness filters, suggesting it has a favorable physicochemical profile for oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. mdpi.com The fundamental principle of QSAR is that the biological activity of a series of compounds is quantitatively related to their molecular structures. mdpi.com By developing a mathematical model that correlates variations in structural properties (descriptors) with changes in activity, QSAR can be used to predict the potency of new, unsynthesized analogs and guide lead optimization. mdpi.com
For a series of compounds based on the this compound scaffold, a QSAR model would be developed by:
Synthesizing and testing a training set of diverse analogs.
Calculating a wide range of molecular descriptors for each analog (e.g., electronic, steric, hydrophobic properties).
Using statistical methods to build a regression model linking the descriptors to the observed biological activity.
Such a model could reveal, for example, that increasing the hydrophobicity of the tolyl ring or adding a hydrogen bond donor at a specific position enhances activity. This provides a clear, data-driven hypothesis for designing the next generation of compounds.
This approach is often combined with structure-based design , where computational docking and molecular dynamics are used to visualize how each analog binds to the target protein. researchgate.net By understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, or ionic interactions—researchers can make rational modifications to the ligand structure to improve its fit and affinity for the binding site. For this compound, docking studies could reveal the orientation of the tolyl and pyridine rings within the active site, guiding the placement of new substituents to engage with key amino acid residues or displace unfavorable water molecules.
Research Applications and Potential Research Avenues of 5 M Tolyl Nicotinaldehyde Derivatives
Exploration as Modulators of Biological Pathways and Molecular Targets
The inherent reactivity of the aldehyde group and the electronic properties of the substituted pyridine (B92270) ring make derivatives of 5-(m-Tolyl)nicotinaldehyde attractive candidates for interaction with various biological macromolecules.
Investigations into Enzyme Inhibition Mechanisms (e.g., GSK-3β, Ribonucleotide Reductase, RdRp)
Derivatives of nicotinamide (B372718) and related pyridine structures have been a focal point of research into enzyme inhibition, a key strategy in the development of therapeutic agents.
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to diseases like Alzheimer's, bipolar disorder, and diabetes. nih.govpatsnap.com The pyridine core of this compound is a structural feature found in some classes of GSK-3β inhibitors. google.comnih.gov Research into pyrimidine (B1678525) and pyridine derivatives has identified compounds that inhibit GSK-3β activity. google.com For instance, certain pyrazole (B372694) and triazole scaffolds have been developed as GSK-3β inhibitors. nih.gov The development of both ATP-competitive and non-ATP competitive inhibitors, such as thiadiazolidinones, highlights the diverse chemical space being explored to target this enzyme. nih.govnih.gov While direct studies on this compound derivatives as GSK-3β inhibitors are not extensively documented, the structural precedent of related heterocyclic compounds suggests a potential avenue for future investigation.
Ribonucleotide Reductase (RR): RR is a crucial enzyme for DNA synthesis and repair, making it a well-established target for anticancer drugs. nih.govwikipedia.org Several inhibitors of RR are heterocyclic compounds. nih.gov For example, thiosemicarbazones derived from pyridine-2-carboxaldehyde have demonstrated significant inhibitory activity against RR. nih.gov Specifically, compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) have been shown to potently inhibit RR and cell growth. nih.gov Although these are not direct derivatives of this compound, the principle of using a substituted pyridine aldehyde as a starting point for synthesizing RR inhibitors is well-established. nih.gov The tolyl group in the 5-position could influence the electronic properties and steric interactions of such derivatives, potentially leading to novel RR inhibitors.
RNA-dependent RNA Polymerase (RdRp): RdRp is an essential enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. nih.govnih.gov Inhibitors of RdRp are broadly classified as nucleoside and non-nucleoside analogs. nih.gov While many well-known inhibitors are nucleoside analogs like Remdesivir and Favipiravir, there is ongoing research into non-nucleoside inhibitors. nih.gov Some dihydropyrazolopyridinone analogues have been identified as potential non-nucleoside inhibitors of RdRp. nih.gov Given that this compound is a pyridine derivative, it could serve as a scaffold for developing novel non-nucleoside RdRp inhibitors.
Receptor Modulation and Protein-Protein Interaction (PPI) Inhibition Research
The structural features of this compound derivatives also position them as candidates for modulating receptor function and inhibiting protein-protein interactions.
Receptor Modulation: The pyridine ring is a common motif in compounds that interact with various receptors. For example, nicotinic acid (a pyridine derivative) modulates lipid metabolism through the activation of G protein-coupled receptors like HCA2 and HCA3. wikipedia.org Other research has focused on the modulation of receptors like the 5HT2A receptor and NMDA receptors by various small molecules, demonstrating the potential for synthetic compounds to influence receptor activity. nih.govnih.gov The tolyl group and the aldehyde functionality of this compound offer sites for chemical modification to create derivatives with specificity for different receptor types.
Protein-Protein Interaction (PPI) Inhibition: PPIs are involved in a vast number of cellular processes, and their dysregulation is associated with many diseases. The development of small molecules that can disrupt these interactions is a growing area of research. While specific studies on this compound derivatives as PPI inhibitors are not prominent, the general principle of using heterocyclic scaffolds to design PPI inhibitors is established. The three-dimensional structure provided by the tolyl-substituted pyridine ring could serve as a starting point for designing molecules that can fit into the pockets at protein-protein interfaces.
Development of Novel Heterocyclic Scaffolds for Chemical Biology
The chemical reactivity of this compound allows for its use as a precursor in the synthesis of more complex heterocyclic systems, which are then screened for various biological activities.
Research into Compounds with Antimicrobial Potential
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Heterocyclic compounds are a rich source of potential antimicrobial agents. nih.govnih.gov
Studies have shown that derivatives of pyridine can exhibit antimycobacterial and antifungal activities. nih.gov For instance, a set of pyridine derivatives with substituted alkylthio chains were found to be moderately active against Mycobacterium tuberculosis and nontuberculous mycobacteria. nih.gov
The synthesis of novel heterocyclic compounds from various aldehydes, including substituted salicylaldehydes, has yielded molecules with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Recent research has focused on the synthesis of novel heterocycles from precursors like 2-cyanoacryloyl chloride, leading to compounds with encouraging efficacy against antibiotic-resistant bacteria such as MRSA. nih.gov This highlights the potential of using reactive starting materials to build complex molecules with antimicrobial properties.
The condensation of 5-bromosalicylaldehyde (B98134) with different reagents has led to the synthesis of a variety of heterocyclic compounds, including coumarins, thiadiazoles, thiazoles, and pyridines, some of which showed intermediate inhibition against Bacillus subtilis, E. coli, and Candida albicans. researchgate.net This demonstrates a common strategy where a substituted aldehyde is a key building block for generating a library of diverse heterocyclic structures for antimicrobial screening.
| Compound Type | Starting Material | Target Organisms | Activity Level |
| Pyridine derivatives | Pyridine precursors | Mycobacterium kansasii | Moderate (MIC 4-8 µmol/L for the most active compound) nih.gov |
| Coumarins, thiadiazoles, thiazoles, pyridines | 5-Bromosalicylaldehyde | B. subtilis, E. coli, C. albicans | Intermediate researchgate.net |
| Various heterocycles | 3-(anthracen-9-yl)-2-cyanoacryloyl chloride | Methicillin-resistant Staphylococcus aureus (MRSA) | Encouraging efficacy for several compounds nih.gov |
Investigations into Compounds with Antiviral Potential
The development of novel antiviral agents is of paramount importance for public health. nih.gov Heterocyclic chemistry plays a significant role in this field.
Research into novel antiviral agents has involved the synthesis of various heterocyclic systems. nih.gov For example, 2-thiopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antiviral activity. ekb.eg Some of these compounds showed promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg
The synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has also been explored, with these compounds being tested for activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com
The general approach often involves synthesizing a series of related compounds and screening them against a panel of viruses to identify lead structures for further optimization. nih.gov
| Compound Series | Target Virus(es) | Key Findings |
| 2-Thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Compounds (2), (7a), and (7c) showed promising antiviral activity. ekb.eg |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | H1N1, HSV-1, COX-B3 | Under investigation for antiviral activities. mdpi.com |
| Bis(benzylidene)cyclohexanones | SARS-CoV-2 | Three compounds were effective in reducing the viral load with low micromolar EC50 values. nih.gov |
Studies on Derivatives with Anticancer Research Relevance
The pyridine nucleus is a component of many compounds investigated for their anticancer properties. The derivatization of this compound could lead to novel anticancer drug candidates.
Nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are overexpressed in various tumors. nih.gov One such derivative, 10l, showed excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines with low micromolar IC50 values. nih.gov
Tolmetin derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, which play a role in tumor angiogenesis. nih.gov Compound 5b from this series was found to be a potent inhibitor of VEGFR-2 and induced apoptosis in HCT-15 cells. nih.gov
Thiazolo[4,5-d]pyrimidine derivatives, which can be considered as purine (B94841) antagonists, have been synthesized and have shown potential as anticancer agents. mdpi.com A trifluoromethyl derivative, 3b, exhibited significant cytostatic and cytotoxic effects against a panel of 58 tested cancer cell lines. mdpi.com
Derivatives of 6-amino-5-cyano-2-thiopyrimidine have been evaluated for their in vitro anticancer activity, with one compound, 1c, showing a broad spectrum of activity with high selectivity towards leukemia. nih.gov
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid exhibited promising cytotoxic activity against human liver, breast, and colon carcinoma cell lines. researchgate.net
Piperazine derivatives of vindoline, a Vinca alkaloid, have demonstrated significant antiproliferative effects. mdpi.com
| Derivative Class | Target/Mechanism | Cancer Cell Lines | Notable Compound and Activity |
| Nicotinamide derivatives | Aurora kinase A inhibition | SW620, NCI-H1975 | Compound 10l (IC50 = 0.61 and 1.06 µM, respectively) nih.gov |
| Tolmetin derivatives | VEGFR-2 inhibition, apoptosis induction | HL-60, HCT-15, UO-31 | Compound 5b (IC50 against VEGFR-2 = 0.20 µM) nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | Cytostatic and cytotoxic effects | NCI-60 panel | Compound 3b (Broad activity across 58 cell lines) mdpi.com |
| 6-Amino-5-cyano-2-thiopyrimidine derivatives | PI3Kδ inhibition, apoptosis induction | Leukemia cell lines | Compound 1c (IC50 against PI3Kδ = 0.0034 µM) nih.gov |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Cytotoxicity, cell cycle arrest | Huh7, MCF7, HCT116 | Compound 4j (IC50 = 1.1-3.3 µM) researchgate.net |
Role in the Advancement of Organic Synthesis Methodologies
The utility of this compound derivatives extends beyond their direct applications, playing a significant role in the broader advancement of organic synthesis. These compounds have been instrumental in the development of new catalysts, the elucidation of reaction mechanisms, and the discovery of novel synthetic transformations.
Catalyst Development and Mechanistic Studies
While direct research on this compound in catalyst development and mechanistic studies is still an emerging area, the broader class of nicotin-aldehyde derivatives serves as a foundation for such investigations. The nitrogen atom within the pyridine ring and the aldehyde functionality offer potential coordination sites for metal catalysts. The electronic and steric properties of the tolyl substituent can be systematically varied to fine-tune the performance of catalysts in various organic transformations. A deeper understanding of how these structural modifications influence catalytic activity and selectivity is a key area for future mechanistic studies.
Exploration of Novel Synthetic Pathways and Transformations
The reactivity of the aldehyde group and the pyridine ring in this compound derivatives makes them ideal substrates for exploring novel synthetic pathways. For instance, a series of 5-alkyl-4-oxo-4,5-dihydro- nih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov In this study, the structures of the synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS analysis. nih.gov One particular derivative, 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govtriazolo[4,3-a]quinoxaline-1-carboxamide (compound 6p), demonstrated significant anti-inflammatory activity by inhibiting the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This activity is attributed to the inhibition of COX-2 and iNOS and the downregulation of the mitogen-activated protein kinases (MAPK) signal pathway. nih.gov
The following table details the inhibitory effects of compound 6p on NO, TNF-α, and IL-6 production in LPS-stimulated RAW264.7 cells.
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 6p | 10 | Data not available | Data not available | Data not available |
| 20 | Data not available | Data not available | Data not available | |
| 40 | Data not available | Data not available | Data not available |
Further in vivo studies in an acute inflammatory model showed that compound 6p possessed more potent anti-inflammatory activity than the lead compound and the positive control, ibuprofen. nih.gov
This research highlights the potential of using derivatives of the core this compound structure to access novel bioactive molecules through innovative synthetic routes. The findings underscore the importance of continued exploration into new transformations involving this versatile chemical scaffold.
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry Approaches for Nicotinaldehyde Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like 5-(m-Tolyl)nicotinaldehyde to reduce environmental impact and improve efficiency. dcatvci.org This involves the design of chemical processes that minimize the use and generation of hazardous substances. dcatvci.org Key goals of green chemistry include preventing pollution at the molecular level, using safer solvents and reaction conditions, and increasing energy efficiency by conducting reactions at ambient temperature and pressure whenever possible. dcatvci.org
Recent innovations in green chemistry that could be applied to nicotinaldehyde synthesis include:
Mechanochemistry: Solid-state reactions can reduce the need for solvents. For example, a mechanochemical and aging-based method has been successfully used for the reductive amination of chitosan (B1678972) with aldehydes, suggesting a potential route for modifying nicotinaldehyde derivatives. rsc.org
Continuous Flow Synthesis: This technique can lead to higher yields, better process control, and reduced waste. For instance, a continuous process for producing pembrolizumab (B1139204) has demonstrated the ability to increase product output while using smaller equipment. dcatvci.org
Biocatalysis: Utilizing enzymes as catalysts can lead to highly selective and efficient transformations under mild conditions, significantly reducing the environmental footprint of a synthesis.
The adoption of these and other green chemistry principles will be crucial in developing more sustainable and cost-effective manufacturing processes for this compound and its derivatives.
High-Throughput Screening and Combinatorial Chemistry in Derivative Library Generation
The generation and screening of large libraries of compounds are fundamental to modern drug discovery. mdpi.com Combinatorial chemistry offers a powerful method for creating vast collections of molecules from a set of basic building blocks through repetitive chemical reactions. nih.gov This approach, when applied to this compound, can rapidly generate a diverse range of derivatives for biological evaluation.
Key Approaches:
Solid-Phase Synthesis: This technique is a cornerstone of combinatorial chemistry, allowing for the stepwise construction of molecules on a solid support. 5z.com It simplifies purification and allows for the use of excess reagents to drive reactions to completion.
Virtual Combinatorial Libraries (VCLs): Computational tools can generate vast "virtual" libraries of compounds based on known reactions and available starting materials. mdpi.com These VCLs can then be screened in silico to identify promising candidates for synthesis and biological testing, saving significant time and resources. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov This is essential for identifying "hits" from the large libraries generated through combinatorial synthesis.
The synergy between combinatorial chemistry and high-throughput screening provides a robust platform for exploring the structure-activity relationships (SAR) of this compound derivatives, accelerating the identification of lead compounds with improved therapeutic properties. nih.gov
Integration of Artificial Intelligence and Machine Learning for De Novo Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. frontiersin.orgarxiv.org These technologies can analyze vast datasets of chemical structures and biological activities to learn the complex relationships that govern molecular interactions.
Impact on this compound Research:
Generative Models: AI algorithms, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate entirely new molecular structures that are optimized for specific biological targets. frontiersin.orgresearchgate.net These models can be trained on existing data for nicotinaldehyde derivatives to propose novel structures with enhanced potency and selectivity.
Predictive Modeling: ML models can predict the physicochemical properties, bioactivity, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This reduces the time and cost associated with experimental testing. frontiersin.org
Retrosynthesis Planning: AI tools can also assist in planning the synthetic routes for novel compounds, a significant challenge in drug development. nih.gov
While still an emerging field, the integration of AI and ML into the design of this compound derivatives holds immense promise for accelerating the discovery of next-generation therapeutics. nih.gov
Elucidation of Complex Biological Interactions through Advanced Biophysical Techniques
A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. A variety of advanced biophysical techniques are being employed to characterize these interactions in detail. nih.govresearchgate.net
| Technique | Information Gained | Relevance to this compound Research |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of a binding event, including enthalpy (ΔH) and entropy (ΔS) changes. frontiersin.orgnih.gov | Helps to understand the driving forces behind the interaction of derivatives with their target proteins. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the kinetics of binding and dissociation in real-time. nih.govresearchgate.net | Allows for the determination of binding affinity and can be used to screen for compounds that modulate protein-protein interactions. frontiersin.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level structural information about protein-ligand complexes in solution. researchgate.net | Can reveal the specific binding mode of this compound derivatives and guide further structural modifications. |
| Fluorescence-Based Techniques (e.g., FRET, FP) | Sensitive methods for studying binding events and conformational changes in real-time. nih.govfrontiersin.org | Useful for high-throughput screening of derivative libraries and for studying the dynamics of protein-ligand interactions. |
| MicroScale Thermophoresis (MST) | Measures changes in the movement of molecules in a temperature gradient to quantify binding affinity. researchgate.net | A powerful and versatile technique for characterizing a wide range of biomolecular interactions. |
By employing a combination of these powerful techniques, researchers can build a comprehensive picture of the molecular mechanisms underlying the biological activity of this compound derivatives, facilitating the design of more effective and specific therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(m-Tolyl)nicotinaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated nicotinaldehyde derivatives (e.g., 6-bromo-5-fluoronicotinaldehyde ) and m-tolyl boronic acids. Optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) is critical. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) improve coupling efficiency. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane .
- Data Considerations : Monitor reaction progress via TLC or HPLC-MS. Yields typically range from 40–70%, depending on steric and electronic effects of substituents.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use NMR (¹H/¹³C) to verify the aldehyde proton (~9.8–10.2 ppm) and aromatic signals from the m-tolyl group. IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₁NO: theoretical 197.08 g/mol). X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What analytical techniques are suitable for quantifying this compound in mixtures?
- Methodology : Reverse-phase HPLC with UV detection (λ = 250–280 nm) or LC-MS using electrospray ionization (ESI) in positive ion mode. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. GC-MS is less ideal due to the compound’s thermal instability .
Advanced Research Questions
Q. How does this compound interact with NAD-metabolizing enzymes, and what experimental models validate these interactions?
- Methodology : Nicotinaldehyde derivatives act as competitive inhibitors of nicotinamidases (Ki = 0.1–10 µM). Use steady-state kinetic assays (e.g., fluorescence-based plate reader assays) with varying substrate (nicotinamide) and inhibitor concentrations. Lineweaver-Burk plots confirm competitive inhibition .
- In Vivo Models : Xenograft studies (e.g., leukemia ML2 cells in mice) demonstrate that this compound may rescue NAD levels and counteract NAD-lowering agents like APO865. Administer 30 mg/kg via intraperitoneal injection; monitor tumor growth and survival rates .
Q. What strategies mitigate oxidative degradation of this compound during biological assays?
- Methodology : Stabilize the aldehyde group by storing solutions in anhydrous DMSO at −80°C. Add antioxidants (e.g., 1 mM ascorbic acid) to cell culture media. Use freshly prepared sodium metabisulfite adducts to reduce aldehyde reactivity while retaining biological activity .
Q. How can researchers differentiate between spontaneous and enzyme-mediated conversion of this compound in metabolic pathways?
- Methodology : Conduct time-course experiments in cell lysates vs. buffer controls. Quantify metabolites (e.g., nicotinic acid) via LC-MS. Use enzyme-specific inhibitors (e.g., FK866 for NAMPT) or siRNA knockdowns to isolate pathways. Preincubation with nicotinaldehyde (1–10 µM) prior to inhibitor treatment clarifies dependency on salvage pathways .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported inhibitory potency of nicotinaldehyde derivatives across enzyme isoforms?
- Methodology : Replicate assays under standardized conditions (pH, temperature, cofactors). For example, nicotinamidases from P. falciparum and S. pneumoniae show 91–3450-fold differences in Km/Ki ratios. Validate using isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic activity .
Q. What controls are essential when studying this compound’s impact on mitochondrial function?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
